Cdk7-IN-12
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cdk7-IN-12 is a small-molecule inhibitor specifically targeting cyclin-dependent kinase 7 (CDK7). Cyclin-dependent kinase 7 is a crucial enzyme involved in regulating the cell cycle and transcription. Inhibitors of cyclin-dependent kinase 7, such as this compound, have shown potential in cancer therapy due to their ability to disrupt the cell cycle and transcriptional processes in cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cdk7-IN-12 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and cyclization.
Purification and characterization: The final compound is purified using techniques like chromatography and characterized using spectroscopic methods to confirm its structure and purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions that are scalable and environmentally friendly .
化学反応の分析
Types of Reactions
Cdk7-IN-12 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles and electrophiles: Such as halides, amines, and acids
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .
科学的研究の応用
Cdk7-IN-12 has a wide range of scientific research applications, including:
Cancer research: It is used to study the role of cyclin-dependent kinase 7 in cancer cell proliferation and survival. .
Transcriptional regulation: This compound is used to investigate the role of cyclin-dependent kinase 7 in transcriptional regulation, particularly its involvement in phosphorylating RNA polymerase II and other transcription factors
Drug development: It serves as a lead compound for developing new cyclin-dependent kinase 7 inhibitors with improved potency and selectivity
作用機序
Cdk7-IN-12 exerts its effects by specifically inhibiting cyclin-dependent kinase 7. Cyclin-dependent kinase 7 forms a complex with cyclin H and MAT1, known as the CDK-activating complex (CAK). This complex phosphorylates and activates other cyclin-dependent kinases, which are essential for cell cycle progression and transcription. By inhibiting cyclin-dependent kinase 7, this compound disrupts these processes, leading to cell cycle arrest and suppression of transcription .
類似化合物との比較
Similar Compounds
Several compounds are similar to Cdk7-IN-12 in terms of their structure and function, including:
ICEC0942 (CT7001): A selective cyclin-dependent kinase 7 inhibitor with potential anticancer activity.
SY-1365: Another selective cyclin-dependent kinase 7 inhibitor in clinical development for cancer therapy.
THZ1: A covalent inhibitor of cyclin-dependent kinase 7 with potent anticancer effects.
Uniqueness of this compound
This compound is unique due to its specific binding affinity and selectivity for cyclin-dependent kinase 7. It has shown promising results in preclinical studies, demonstrating potent anticancer activity and the ability to overcome resistance to other cancer treatments .
特性
分子式 |
C20H19F3N6 |
---|---|
分子量 |
400.4 g/mol |
IUPAC名 |
6-(1H-indol-3-yl)-N-[(3S)-piperidin-3-yl]-5-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C20H19F3N6/c21-20(22,23)17-16(14-11-26-15-6-2-1-5-13(14)15)28-18(19-25-8-9-29(17)19)27-12-4-3-7-24-10-12/h1-2,5-6,8-9,11-12,24,26H,3-4,7,10H2,(H,27,28)/t12-/m0/s1 |
InChIキー |
ZMUIQHLNZCFNDG-LBPRGKRZSA-N |
異性体SMILES |
C1C[C@@H](CNC1)NC2=NC(=C(N3C2=NC=C3)C(F)(F)F)C4=CNC5=CC=CC=C54 |
正規SMILES |
C1CC(CNC1)NC2=NC(=C(N3C2=NC=C3)C(F)(F)F)C4=CNC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。